molecular formula C62H100O37 B3320229 Rebaudioside O CAS No. 1220616-48-7

Rebaudioside O

Cat. No. B3320229
CAS RN: 1220616-48-7
M. Wt: 1437.4 g/mol
InChI Key: KTOQMKFUTRIEQB-GXSUQLSCSA-N
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Description

Rebaudioside O is a stevia glycoside that can be isolated from Stevia rebaudiana . It is a primary reference standard with certified absolute purity .


Synthesis Analysis

The synthesis of this compound involves the stepwise installation of branch-sugar residues via an order of C2–OH first and then C3–OH of the xylosyl core . This lays a firm foundation for the synthesis of analogues with different branch sugars .


Molecular Structure Analysis

The molecular formula of this compound is C62H100O37 . The structure of this product was further investigated by 1D and 2D NMR spectroscopy .


Chemical Reactions Analysis

The chemical reactions of this compound involve the formation of a carbocation on carbon position 16, followed by either deprotonation via E1 elimination on C15 to form the more thermodynamically stable trisubstituted alkene, or by the Markovnikov addition of water via SN1 substitution to form a tertiary alcohol .


Physical And Chemical Properties Analysis

This compound is a primary reference standard with certified absolute purity . Its physical and chemical properties include a molecular weight of 1437.44 g/mol . Further details about its physical and chemical properties are not explicitly mentioned in the search results.

Scientific Research Applications

Sweetening Activity and Medicinal Applications

Rebaudioside O, as part of the steviol glycosides found in Stevia rebaudiana, has been primarily researched for its sweetening capabilities. It's been noted for its noncaloric, noncariogenic, and nonfermentative properties, making it a superior alternative to sucrose. Beyond its use as a sweetener, steviol glycosides including this compound have shown potential in medicinal applications. These applications encompass antidiabetic, antihypertensive, anti-inflammatory, antioxidant, anticancer, and antidiarrheal activities. The effectiveness of these applications is, however, dose-dependent and varies with specific pathological situations, necessitating further clinical research to understand their full scope and mechanisms (Orellana-Paucar, 2023).

Food Industry Applications

In the food industry, this compound has been explored for its application in sugar-free products like yoghurt. It is especially beneficial for diabetics and those with phenylketonuria, offering a natural, non-caloric sweetening alternative. Studies have investigated its effects on various properties of sugar-free yoghurt, such as sensory score, consistency, viscosity, pH, and water-holding capacity. Optimal formulations for these properties have been established, indicating its practical application in the dairy industry (Xu-ya, 2013).

Extraction and Stability Studies

Enhanced extraction methods for this compound have been a subject of research, focusing on the use of water as a green solvent alternative to traditional organic solvents. Studies have explored various parameters like extraction time, temperature, and leaves-to-water ratio to maximize recovery efficiency. Response surface methodology has been utilized to optimize these parameters, contributing to the efficient production of this compound (Das, Golder, & Das, 2015). Additionally, the stability of this compound in different conditions, essential for its use in food products, has been examined. Factors such as pH, temperature, and buffer solutions have been studied to understand its degradation kinetics, providing valuable insights for its application in various food products (Gong & Bell, 2013).

Health and Physiological Effects

The health effects of this compound have also been a point of focus. Research has delved into its influence on insulin secretion, blood pressure, and glucose homeostasis, particularly in the context of diabetes mellitus. Clinical trials have evaluated its effects on glycosylated hemoglobin levels, fasting glucose, insulin, and C-peptide levels, suggesting its potential role in managing type 2 diabetes (Maki et al., 2008).

Future Directions

The instability of Rebaudioside A, a related compound, in food product applications during storage challenges their utilization . Therefore, future research could focus on improving the stability of Rebaudioside O and other steviol glycosides in various applications.

Mechanism of Action

Target of Action

Rebaudioside O is a stevia glycoside that can be isolated from S. rebaudiana Morita . It is primarily used as a sweetener .

Mode of Action

It is known that stevia glycosides, including this compound, can lower the sugar level many fold . In addition, it decreases oxidative stress, hence reduces the risk of diabetes . Stevioside and steviol, which are related compounds, have been found to inhibit two cancer pharmacotherapy targets: DNA polymerases and human DNA topoisomerase II .

Biochemical Pathways

It is known that steviol glycosides, including this compound, are plant secondary metabolites belonging to a class of chemical compounds known as diterpenes . Studies performed on transgenic plants have revealed the wider range of potential biosynthetic routes that lead to the formation of rubusoside, rebaudioside B and rebaudioside C .

Pharmacokinetics

Following oral administration of Rebaudioside A, a related compound, it is deglycosylated by intestinal microflora prior to the absorption of steviol and conjugation to steviol glucuronide . Steviol and steviol glucuronide reach their maximal concentrations at 19.5 hours following administration . It is likely that this compound follows a similar pharmacokinetic profile, but specific studies on this compound are needed to confirm this.

Result of Action

It is known that stevia glycosides, including this compound, can lower the sugar level many fold . In addition, it decreases oxidative stress, hence reduces the risk of diabetes .

Action Environment

It is known that the stability of rebaudioside a, a related compound, can be influenced by the presence of certain ingredients common in beverages, such as flavorings or coloring agents . It is likely that this compound’s action, efficacy, and stability could be influenced by similar environmental factors, but specific studies on this compound are needed to confirm this.

properties

IUPAC Name

[(2S,3R,4S,5R,6R)-3-[(2S,3R,4R,5S,6S)-3,5-dihydroxy-6-methyl-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-6-(hydroxymethyl)-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl] (1R,4S,5R,9S,10R,13S)-13-[(2S,3R,4S,5R,6R)-5-hydroxy-6-(hydroxymethyl)-3,4-bis[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]oxan-2-yl]oxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C62H100O37/c1-20-12-61-10-6-28-59(3,29(61)7-11-62(20,19-61)99-57-50(97-54-44(83)40(79)34(73)25(16-66)90-54)48(36(75)27(18-68)92-57)95-53-43(82)39(78)33(72)24(15-65)89-53)8-5-9-60(28,4)58(85)98-56-49(47(35(74)26(17-67)91-56)94-52-42(81)38(77)32(71)23(14-64)88-52)96-55-45(84)46(30(69)21(2)86-55)93-51-41(80)37(76)31(70)22(13-63)87-51/h21-57,63-84H,1,5-19H2,2-4H3/t21-,22+,23+,24+,25+,26+,27+,28-,29-,30-,31+,32+,33+,34+,35+,36+,37-,38-,39-,40-,41+,42+,43+,44+,45+,46+,47-,48-,49+,50+,51-,52-,53-,54-,55-,56-,57-,59+,60+,61+,62-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTOQMKFUTRIEQB-GXSUQLSCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OC2C(C(C(OC2OC(=O)C3(CCCC4(C3CCC56C4CCC(C5)(C(=C)C6)OC7C(C(C(C(O7)CO)O)OC8C(C(C(C(O8)CO)O)O)O)OC9C(C(C(C(O9)CO)O)O)O)C)C)CO)O)OC1C(C(C(C(O1)CO)O)O)O)O)OC1C(C(C(C(O1)CO)O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2OC(=O)[C@@]3(CCC[C@@]4([C@@H]3CC[C@]56[C@H]4CC[C@](C5)(C(=C)C6)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)O[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O)C)C)CO)O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C62H100O37
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501317449
Record name Rebaudioside O
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501317449
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1437.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1220616-48-7
Record name Rebaudioside O
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1220616-48-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Rebaudioside O
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501317449
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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